N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide
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Overview
Description
N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring via a carboxamide linkage
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Result of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique properties of the fluorine atom and the pyridine moiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide. It is known that the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(trifluoromethyl)aniline and 4-pyridinecarboxylic acid.
Amide Bond Formation: The carboxylic acid group of 4-pyridinecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-(trifluoromethyl)aniline to form the desired amide bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylpyridine derivatives.
Scientific Research Applications
N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- N-[2-(trifluoromethyl)phenyl]pyridine-2-carboxamide
- N-[2-(trifluoromethyl)phenyl]benzamide
Uniqueness
N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is unique due to the position of the carboxamide group on the pyridine ring, which influences its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making this compound particularly valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-1-2-4-11(10)18-12(19)9-5-7-17-8-6-9/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGBDNICQBVFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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